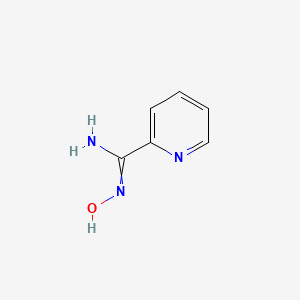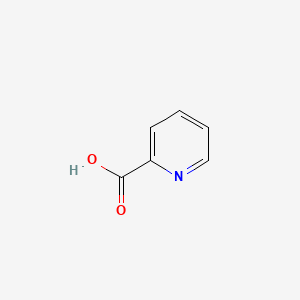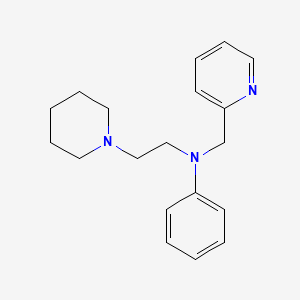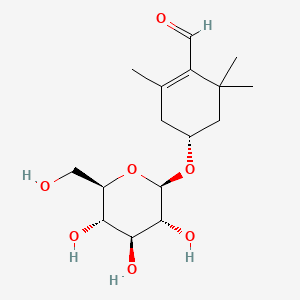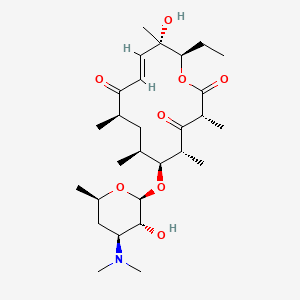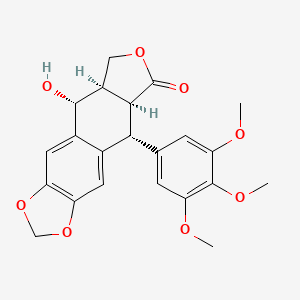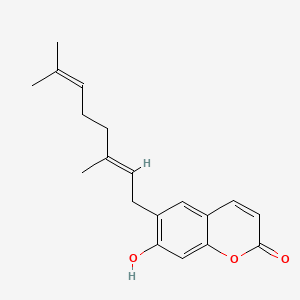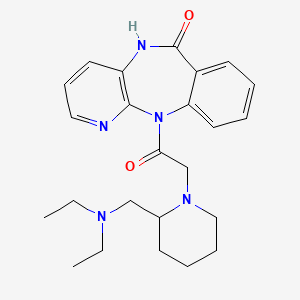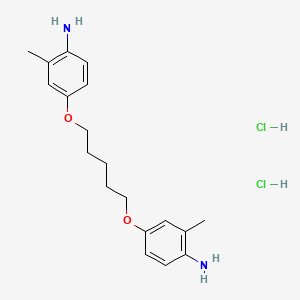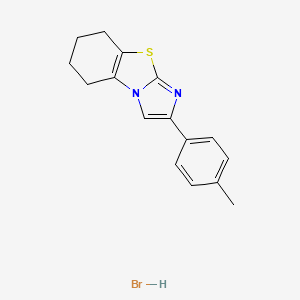
Hidrobrometo de pifitri-alfa cíclico
Descripción general
Descripción
Pifithrin-beta hydrobromide (PFT β hydrobromide) is a potent p53 inhibitor with an IC50 of 23 μM . It is a stable, cell-permeable analog of pifithrin-α . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .
Synthesis Analysis
Pifithrin-α, an inhibitor of the p53 protein, is regarded as a lead compound for cancer and neurodegenerative disease therapy. Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Molecular Structure Analysis
The molecular formula of Pifithrin-beta hydrobromide is C16H17BrN2S . The InChI isInChI=1S/C16H16N2S.BrH/c1-11-6-8-12 (9-7-11)13-10-18-14-4-2-3-5-15 (14)19-16 (18)17-13;/h6-10H,2-5H2,1H3;1H . Chemical Reactions Analysis
Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Physical And Chemical Properties Analysis
The molecular weight of Pifithrin-beta hydrobromide is 349.3 g/mol .In Vivo
Pifithrin-beta hydrobromideβ-HBr has been studied in a variety of in vivo models, including mouse models of cancer and neurodegenerative diseases. In these models, Pifithrin-beta hydrobromideβ-HBr has been shown to modulate p53 activity and reduce tumor growth and progression. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function in mouse models of Alzheimer’s disease.
In Vitro
Pifithrin-beta hydrobromideβ-HBr has also been studied in vitro, in cell culture models of cancer and neurodegenerative diseases. In these models, Pifithrin-beta hydrobromideβ-HBr has been shown to modulate p53 activity and reduce tumor cell proliferation. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function in cell culture models of Alzheimer’s disease.
Mecanismo De Acción
Target of Action
Cyclic Pifithrin-alpha hydrobromide, also known as Pifithrin-beta hydrobromide or Cyclic Pifithrin-A hydrobromide, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor. It is very important because it can prevent cells from growing and dividing too rapidly or in an uncontrolled way .
Mode of Action
This compound acts as an inhibitor of p53 . It works by reversibly blocking the p53-dependent transactivation of p53-responsive genes . This means it can temporarily stop the p53 protein from activating certain genes that are responsive to it .
Biochemical Pathways
The primary biochemical pathway affected by Cyclic Pifithrin-alpha hydrobromide is the p53 signaling pathway . By inhibiting the p53 protein, this compound can affect the normal functioning of this pathway, which is often involved in cell cycle control, apoptosis, and DNA repair .
Result of Action
The inhibition of p53 by Cyclic Pifithrin-alpha hydrobromide can lead to a decrease in p53-mediated apoptosis, meaning it can reduce the rate at which cells undergo programmed cell death in response to p53 . This compound has also been reported to increase apoptosis in target cells when used in combination with antimicrotubule agents .
Action Environment
The efficacy and stability of Cyclic Pifithrin-alpha hydrobromide can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas . Therefore, the storage and handling conditions can significantly impact the effectiveness of this compound. Additionally, the biological environment within the body, including the presence of other molecules and the pH of the surroundings, may also affect its action.
Actividad Biológica
Pifithrin-beta hydrobromideβ-HBr has been shown to modulate p53 activity and reduce tumor cell proliferation in cell culture models of cancer. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function in cell culture models of Alzheimer’s disease.
Biochemical and Physiological Effects
Pifithrin-beta hydrobromideβ-HBr has been shown to modulate the activity of the p53 protein and reduce its ability to induce cell cycle arrest and apoptosis. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pifithrin-beta hydrobromideβ-HBr in laboratory experiments is that it is relatively easy to synthesize and can be obtained in high purity. Additionally, Pifithrin-beta hydrobromideβ-HBr is stable and can be stored for long periods of time. However, the potential side effects of Pifithrin-beta hydrobromideβ-HBr have not been fully studied and should be taken into consideration.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of Pifithrin-beta hydrobromideβ-HBr and its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the safety and efficacy of Pifithrin-beta hydrobromideβ-HBr in clinical trials. Furthermore, research should be conducted to explore the potential of Pifithrin-beta hydrobromideβ-HBr to be used in combination with other therapies to improve outcomes in cancer and neurodegenerative diseases. Finally, research should be conducted to explore the potential of Pifithrin-beta hydrobromideβ-HBr to be used as a chemopreventive agent.
Aplicaciones Científicas De Investigación
Inhibición de la apoptosis mediada por p53
El hidrobrometo de pifitri-alfa cíclico es un análogo estable y permeable a las células de la pifitri-alfa . Se ha encontrado que inhibe la apoptosis mediada por p53 . Esto lo convierte en una herramienta valiosa en la investigación relacionada con la apoptosis y la muerte celular.
Inhibición de la transcripción de genes dependiente de p53
Además de inhibir la apoptosis, el this compound también inhibe la transcripción de genes dependiente de p53 . Esta propiedad puede utilizarse en estudios que investigan el papel de p53 en la expresión y regulación de genes.
Prevención de la muerte celular inducida por dexametasona
Las investigaciones han demostrado que el this compound puede prevenir la muerte celular inducida por dexametasona en timocitos murinos . Esto sugiere posibles aplicaciones en la investigación sobre la muerte celular inducida por glucocorticoides y procesos relacionados.
Inhibición de la transcripción de STAT6
El this compound es un potente inhibidor de la transcripción de STAT6 . Esto lo hace útil en estudios sobre la vía STAT6 y su papel en la respuesta inmunitaria y otros procesos celulares.
Sensibilización de tumores deficientes en p53 a la terapia
Se ha encontrado que el this compound sensibiliza a los tumores deficientes en p53 a la radioterapia y la quimioterapia . Esto sugiere posibles aplicaciones en la investigación del cáncer, particularmente en el desarrollo de terapias para tumores deficientes en p53.
Papel en la apoptosis inducida por el humo del cigarrillo
El this compound se ha utilizado como inhibidor de p53 para estudiar su papel en la apoptosis inducida por el humo del cigarrillo de las células endoteliales pulmonares . Esto indica su posible uso en la investigación sobre enfermedades pulmonares relacionadas con el tabaquismo.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCOAOESGSEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010188 | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511296-88-1 | |
| Record name | Pifithrin-beta hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



